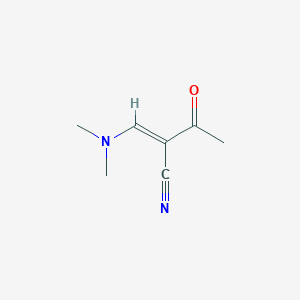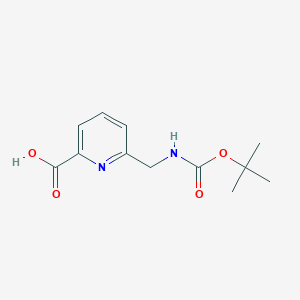
1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of EPPC includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in studies of metabolic pathways, as well as studies of enzyme inhibition and protein-protein interactions. It has also been used in studies of enzyme kinetics, drug metabolism, and drug-target interactions. Additionally, it has been used in studies of signal transduction pathways, as well as studies of cell proliferation and differentiation.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid is not completely understood, but it is believed to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cellular metabolism and growth. It has also been found to interact with the enzyme protein kinase A (PKA), which is involved in the regulation of gene expression and cell signaling. Additionally, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme PI3K, which leads to the inhibition of cell proliferation and differentiation. Additionally, it has been found to inhibit the enzyme PKA, which leads to the inhibition of gene expression and cell signaling. It has also been found to inhibit the enzyme COX-2, which leads to the inhibition of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid in laboratory experiments include its small size, which allows it to penetrate cells more easily than larger molecules. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood, which can lead to unpredictable results.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid. It could be used to further study metabolic pathways and enzyme inhibition and protein-protein interactions. It could also be used to study drug metabolism and drug-target interactions. Additionally, it could be used to further study signal transduction pathways and cell proliferation and differentiation. Finally, it could be used to further study the inhibition of inflammation and the regulation of gene expression and cell signaling.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15-13-6-4-3-5-12(13)14(17-18-15)19-9-7-11(8-10-19)16(20)21/h3-6,11H,2,7-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUQBQWBPSGURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1387220.png)





![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)



![6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide](/img/structure/B1387239.png)
![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)

